molecular formula C19H23N5O B11987557 2-(4-Benzylpiperazin-1-yl)-N'-(pyridin-2-ylmethylene)acetohydrazide CAS No. 303105-97-7

2-(4-Benzylpiperazin-1-yl)-N'-(pyridin-2-ylmethylene)acetohydrazide

Cat. No.: B11987557
CAS No.: 303105-97-7
M. Wt: 337.4 g/mol
InChI Key: NDAWECOIKHWATP-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group, a pyridine ring, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Condensation Reaction: The 4-benzylpiperazine is then reacted with acetohydrazide under acidic or basic conditions to form the intermediate compound.

    Final Condensation: The intermediate is then condensed with pyridine-2-carbaldehyde to yield the final product, 2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide: shares structural similarities with other piperazine derivatives and hydrazones.

    N-Benzylpiperazine: A simpler analog without the pyridine and acetohydrazide moieties.

    Pyridine-2-carbaldehyde Hydrazone: Lacks the piperazine ring.

Uniqueness

  • The combination of the piperazine, benzyl, pyridine, and acetohydrazide groups in a single molecule makes 2-(4-Benzylpiperazin-1-yl)-N’-(pyridin-2-ylmethylene)acetohydrazide unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

CAS No.

303105-97-7

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H23N5O/c25-19(22-21-14-18-8-4-5-9-20-18)16-24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2,(H,22,25)/b21-14+

InChI Key

NDAWECOIKHWATP-KGENOOAVSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.